

A Technical Guide to Dadahol A: Molecular Formula and Mass Spectrometry

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Compound of Interest

Compound Name: Dadahol A

Cat. No.: B1631321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometry analysis of **Dadahol A**, a neolignan compound. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.

Molecular Profile of Dadahol A

Dadahol A is a naturally occurring phenylpropanoid isolated from the branches of *Morus alba* L. (white mulberry).^{[1][2]} Its molecular formula has been determined to be $C_{39}H_{38}O_{12}$.^[3]

Below is a summary of the key molecular properties of **Dadahol A**.

Property	Value	Source
Molecular Formula	C ₃₉ H ₃₈ O ₁₂	PubChem[3]
Molecular Weight	698.7 g/mol	PubChem[3], ChemFaces[1]
IUPAC Name	[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate	PubChem[3]
CAS Number	405281-76-7	ChemFaces[1]
Compound Type	Phenylpropanoids, Neolignan	ChemFaces[1]

Mass Spectrometry Data

Liquid chromatography-mass spectrometry (LC-MS) has been utilized to characterize **Dadahol**

A. The table below summarizes the experimental mass spectrometry data available.

Parameter	Value	Instrument/Method	Source
Precursor Ion (Positive Mode)	[M+NH ₄] ⁺	Maxis II HD Q-TOF Bruker	PubChem[3]
Precursor m/z (Positive Mode)	716.27	Maxis II HD Q-TOF Bruker	PubChem[3]
Precursor Ion (Negative Mode)	[M-H] ⁻	Maxis II HD Q-TOF Bruker	PubChem[4]
Precursor m/z (Negative Mode)	697.229	Maxis II HD Q-TOF Bruker	PubChem[4]

m/z	Relative Intensity
163.040588	100
145.030823	43.58
697.234985	31.23
119.050652	30.08
551.196899	7.22

Experimental Protocol: UPLC-HRMS Analysis of Neolignans

The following is a representative protocol for the analysis of neolignans, such as **Dadahol A**, using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This method is adapted from established procedures for the analysis of lignans and neolignans from plant extracts.

3.1. Sample Preparation

- Obtain a dried and powdered extract from the plant material (e.g., branches of *Morus alba* L.).
- Perform an extraction using a suitable solvent such as an ethanol/water solution (e.g., 75% v/v) in a sonication bath for 1 hour.
- Centrifuge the extract at 18,000 x g for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter prior to UPLC injection.

3.2. UPLC-HRMS System

- Chromatography System: Ultimate 3000 RSLC system (Dionex) or equivalent.
- Column: Luna omega C18, 150 x 2.1 mm, 1.6 µm (Phenomenex) maintained at 40°C.

- Mass Spectrometer: maXis UHR-Q-TOF mass spectrometer (Bruker) or equivalent, equipped with an electrospray ionization (ESI) source.

3.3. Chromatographic Conditions

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.08% formic acid in acetonitrile.
- Flow Rate: 500 μ L/min.
- Injection Volume: 2 μ L.
- Gradient Program:
 - 0-3 min: 3% B
 - 12 min: 45% B
 - 14-15 min: 90% B
 - 15.5 min: 3% B
 - Followed by a 3-minute re-equilibration period.

3.4. Mass Spectrometry Conditions

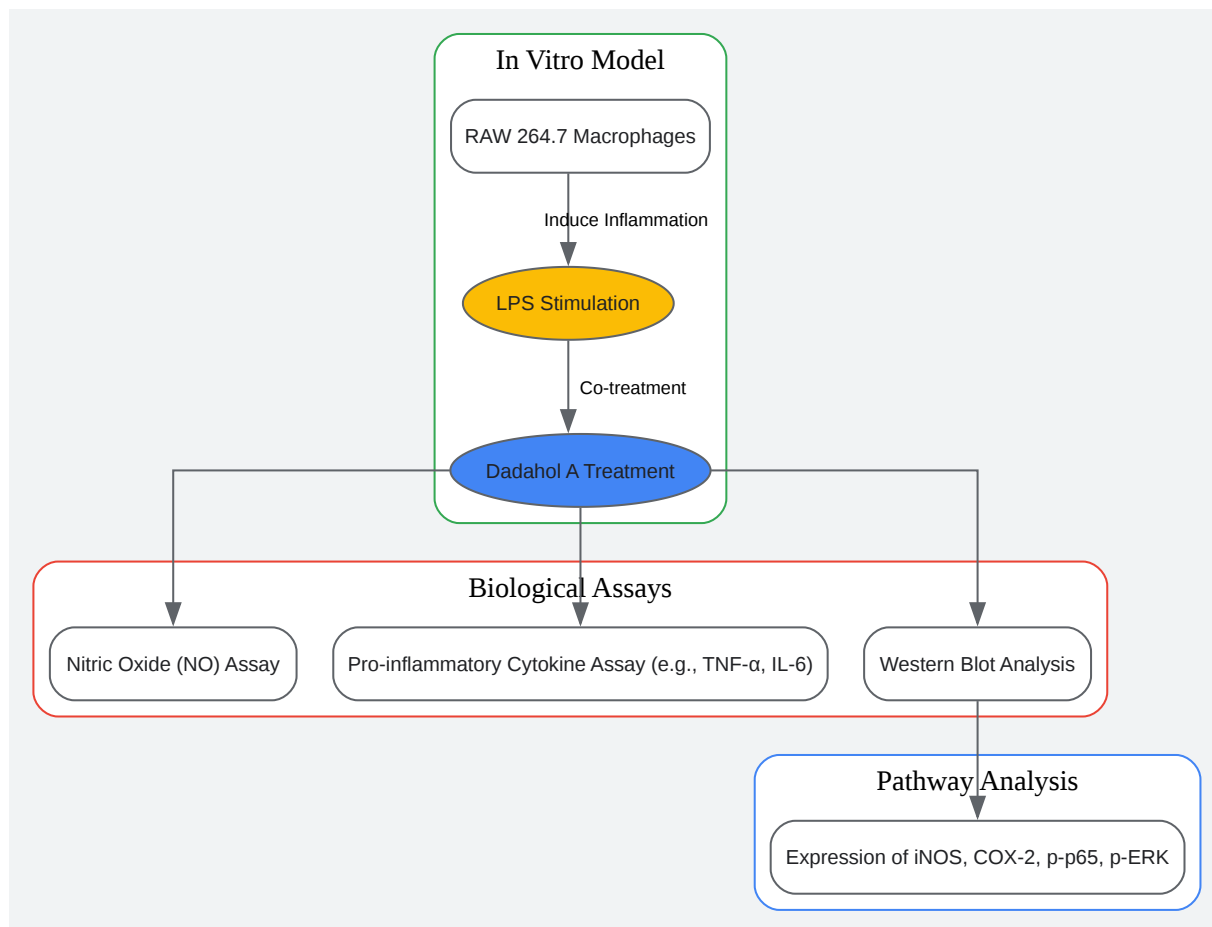
- Ionization Mode: ESI positive and negative.
- Capillary Voltage: 4.5 kV (positive), 4.0 kV (negative).
- Nebulizing Gas (N₂): 2 bar.
- Drying Gas (N₂): 9 L/min at 200°C.
- Mass Scan Range: m/z 50 to 1,550.
- Acquisition Mode: Data-dependent acquisition (DDA) for MS/MS experiments.

- Collision Energies: Ramped, e.g., 20-45 eV for m/z 140 and 35-78 eV for m/z 1,000.

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of **Dadahol A** are limited, its origin from *Morus alba* and its classification as a neolignan provide context for its potential biological activities. Many compounds from *Morus alba* have demonstrated anti-inflammatory properties.^{[1][2][3][5]} These effects are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.^[1] Neolignans have also been identified as selective COX-2 inhibitors.

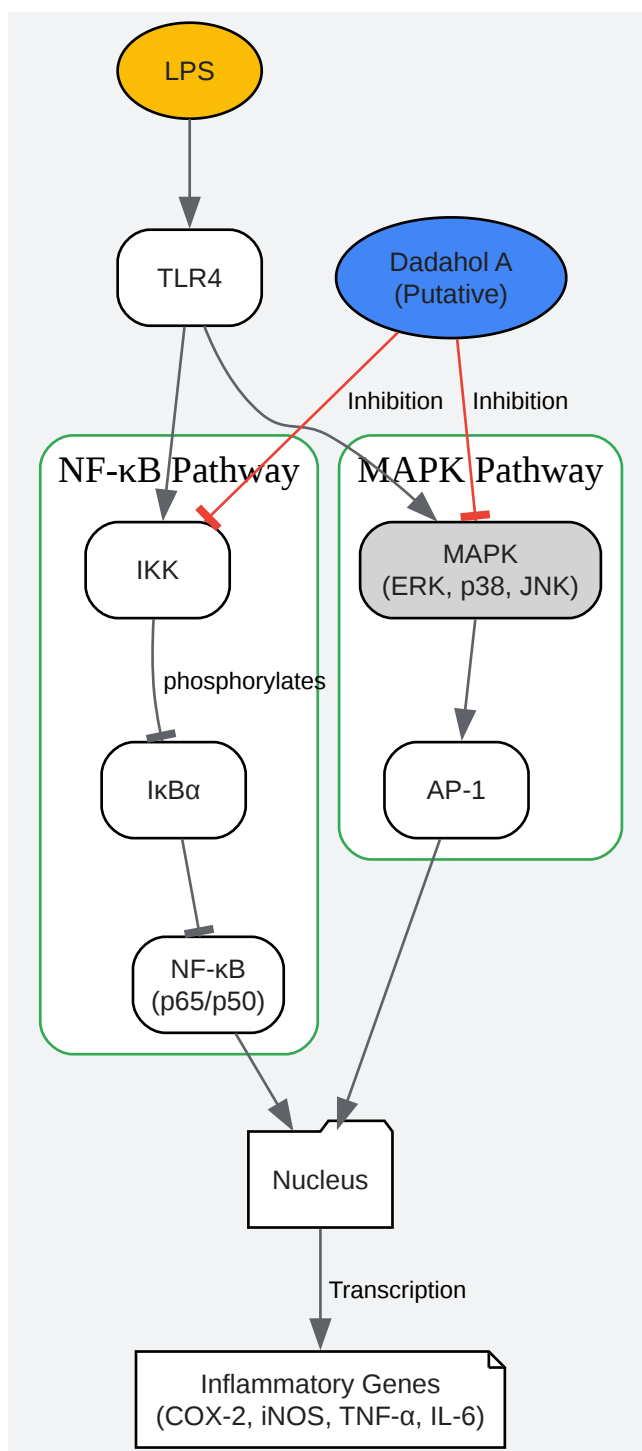
The diagram below illustrates a plausible experimental workflow for investigating the anti-inflammatory effects of **Dadahol A**.



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Caption: Workflow for assessing **Dadahol A**'s anti-inflammatory activity.

The following diagram represents the putative anti-inflammatory signaling pathway likely modulated by compounds from *Morus alba*, such as **Dadahol A**.



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Caption: Putative anti-inflammatory signaling pathway for **Dadahol A**.

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